

Application Note: A General Protocol for In Vitro Kinase Inhibition Profiling

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest | | |
|----------------------|------------|-----------|
| Compound Name: | WAY-119918 | |
| Cat. No.: | B248321 | Get Quote |

Introduction

Protein kinases are a large family of enzymes that play critical roles in cellular signaling by catalyzing the phosphorylation of substrate proteins.[1] Dysregulation of kinase activity is implicated in numerous diseases, including cancer, making them a major class of drug targets. [2][3] The development of selective kinase inhibitors is a key focus of modern drug discovery.[2] [3] A crucial step in the characterization of any potential kinase inhibitor is the determination of its potency and selectivity through in vitro kinase assays.[4][5] This document provides a detailed protocol for determining the inhibitory activity of a compound, exemplified by the hypothetical molecule **WAY-119918**, against a panel of protein kinases using a luminescence-based assay format. While specific information on the biological target of **WAY-119918** is not publicly available, this protocol outlines a general method applicable to novel small molecule inhibitors.[6]

Principle of the Assay

This protocol utilizes an ADP-Glo™ Kinase Assay, a luminescence-based system that measures the amount of ADP produced during a kinase reaction. The assay is performed in two steps. First, the kinase, its substrate, ATP, and the test compound are incubated together. The kinase reaction depletes ATP and produces ADP. In the second step, an ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Finally, a Kinase Detection Reagent is added to convert the newly synthesized ADP to ATP, which is then used in a luciferase/luciferin reaction to produce a light signal. The amount of light generated is



directly proportional to the amount of ADP produced and, therefore, to the kinase activity. Inhibition of the kinase results in a decreased luminescence signal.

Materials and Reagents

- Kinases: Recombinant human kinases (e.g., CDK2/CycA, VEGFR2, SRC, etc.)
- Substrates: Appropriate peptide or protein substrates for each kinase (e.g., Myelin Basic Protein (MBP)[7])
- Test Compound: WAY-119918 (10 mM stock in DMSO)[6]
- ATP: 10 mM stock solution
- Assay Buffer: Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
- Detection Reagents: ADP-Glo™ Kinase Assay Kit (Promega)
- Assay Plates: White, opaque 384-well assay plates
- Control Inhibitor: A known broad-spectrum or specific kinase inhibitor (e.g., Staurosporine)

Experimental Protocol

- 1. Reagent Preparation:
- Test Compound Dilution: Prepare a serial dilution of WAY-119918 in DMSO. A typical starting range would be from 1 mM to 0.1 nM. Subsequently, create an intermediate dilution plate by diluting the compound series in kinase buffer.
- Kinase/Substrate Master Mix: For each kinase to be tested, prepare a master mix containing
 the appropriate concentration of kinase and its substrate in kinase buffer. The optimal
 concentrations should be determined empirically but are typically in the low nM range for the
 kinase and µM range for the substrate.
- ATP Solution: Prepare a working solution of ATP in kinase buffer. The final concentration in the assay should be close to the Km of the specific kinase for ATP, if known.



2. Kinase Reaction:

- Add 5 μL of the test compound or control (DMSO for 0% inhibition, control inhibitor for 100% inhibition) to the wells of a 384-well plate.
- Add 10 μL of the Kinase/Substrate master mix to each well.
- Initiate the kinase reaction by adding 10 μL of the ATP working solution to each well.
- Incubate the plate at 30°C for 60 minutes.

3. ADP Detection:

- Add 25 µL of ADP-Glo™ Reagent to each well.
- Incubate the plate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.
- Add 50 μL of Kinase Detection Reagent to each well.
- Incubate the plate at room temperature for 30 minutes to convert ADP to ATP and generate a luminescent signal.
- Read the luminescence on a plate reader.

4. Data Analysis:

- The raw luminescence data is converted to percent inhibition using the following formula: %
 Inhibition = 100 * (1 (Signal_Compound Signal_100%_Inhibition) / (Signal_0%_Inhibition Signal_100%_Inhibition))
- Plot the percent inhibition against the logarithm of the compound concentration.
- Fit the data to a four-parameter logistic equation to determine the IC50 value for each kinase.

Data Presentation

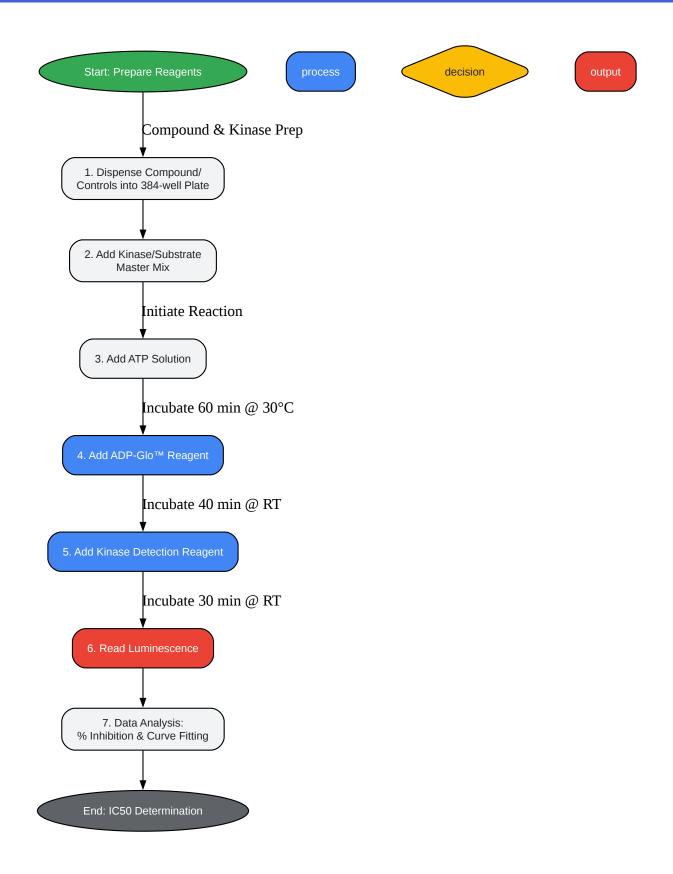


The inhibitory activity of **WAY-119918** against a panel of representative kinases is summarized below. IC50 values represent the concentration of the compound required to inhibit 50% of the kinase activity.

| Kinase | Family | IC50 (nM) [Hypothetical] |
|-----------|-----------------|--------------------------|
| CDK2/CycA | CMGC | 75 |
| PKA | AGC | >10,000 |
| SRC | Tyrosine Kinase | 1,200 |
| VEGFR2 | Tyrosine Kinase | 450 |
| ρ38α | CMGC | 8,500 |
| AKT1 | AGC | >10,000 |
| EGFR | Tyrosine Kinase | >10,000 |

Visualizations

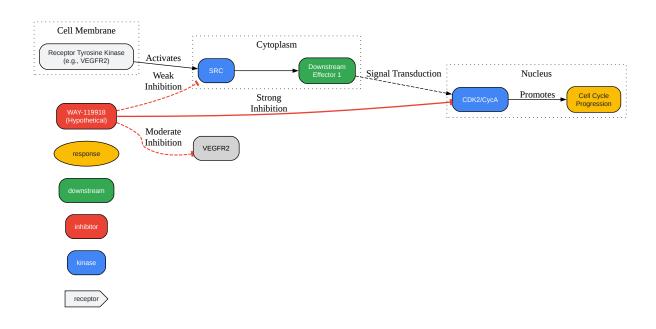




Click to download full resolution via product page

Caption: Workflow for the in vitro kinase assay.





Click to download full resolution via product page

Caption: Hypothetical signaling pathway for WAY-119918.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References



- 1. In Vitro Protein Kinase Assay Service Profacgen [profacgen.com]
- 2. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets PMC [pmc.ncbi.nlm.nih.gov]
- 3. drugtargetreview.com [drugtargetreview.com]
- 4. Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of Kinase Inhibitor Selectivity Using Cell-based Profiling Data PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. WAY-119918 Immunomart [immunomart.com]
- 7. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Note: A General Protocol for In Vitro Kinase Inhibition Profiling]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b248321#way-119918-in-vitro-kinase-assay-protocol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com